molecular formula C19H21N3O B11924954 1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CAS No. 521177-46-8

1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B11924954
CAS No.: 521177-46-8
M. Wt: 307.4 g/mol
InChI Key: NDMRYPIZSHKSMU-UHFFFAOYSA-N
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Description

1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzimidazole core, a phenylpiperidine moiety, and a methyl group, which collectively contribute to its distinctive properties.

Preparation Methods

The synthesis of 1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the phenylpiperidine moiety: This step involves the alkylation of the benzimidazole core with a phenylpiperidine derivative, often using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the phenylpiperidine moiety, using reagents like sodium azide (NaN3) or alkyl halides (R-X).

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Preliminary research suggests potential therapeutic applications, including analgesic and anti-inflammatory effects.

    Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by occupying their active sites or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

1-Methyl-3-(1-phenylpiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be compared to other compounds with similar structures, such as:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

521177-46-8

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

1-methyl-3-(1-phenylpiperidin-4-yl)benzimidazol-2-one

InChI

InChI=1S/C19H21N3O/c1-20-17-9-5-6-10-18(17)22(19(20)23)16-11-13-21(14-12-16)15-7-3-2-4-8-15/h2-10,16H,11-14H2,1H3

InChI Key

NDMRYPIZSHKSMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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